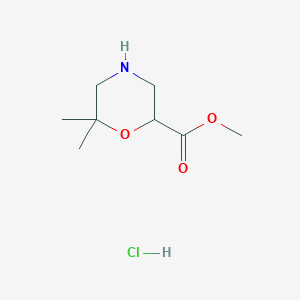
Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride” is a chemical compound with the molecular formula C8H16ClNO3 . It is a derivative of morpholine, a common motif in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen atom, and two methyl groups attached to the same carbon atom . The carboxylate group is attached to the morpholine ring .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 209.67 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Biological Evaluation :Research has shown that Methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride can be used in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have been found to be effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This is significant for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia, among others (Boztaş et al., 2019).
Chemical Modifications and Bioactivity :Another study focused on o-carboxybenzoylferrocene, a compound synthesized through reactions involving morpholine derivatives, showing antitumor activity in vivo. This highlights the potential of Methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride in the development of new anticancer drugs (Simenel et al., 2008).
Anticancer Agents :The compound has been utilized in the synthesis of platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines, which exhibited significant biological activity against the L1210 Murine leukaemia cell line. This suggests a potential application in developing anticancer agents (Brodie et al., 2004).
Neurokinin-1 Receptor Antagonists :Furthermore, it has been involved in the creation of neurokinin-1 receptor antagonists suitable for both intravenous and oral administration, indicating its role in developing treatments for conditions such as emesis and depression (Harrison et al., 2001).
Environmental and Material Science Applications :In environmental and material science, derivatives of Methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride have been studied for their aggregation behavior and cytotoxicity, showing potential as non-cytotoxic materials for various biological applications (Chauhan et al., 2015).
Safety and Hazards
“Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride” is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWKLFBFMQJMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287317-34-2 |
Source


|
| Record name | methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(4-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2829180.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)
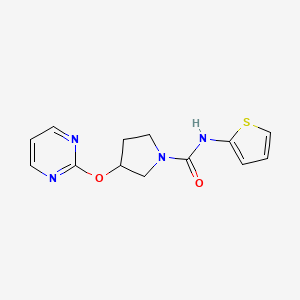
![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/no-structure.png)

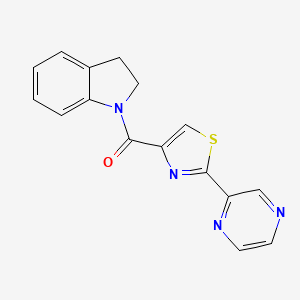
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2829189.png)
![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)
![(3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2829192.png)
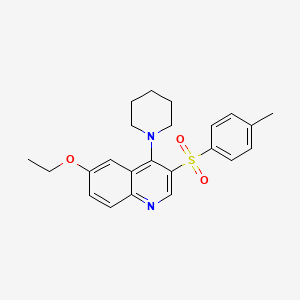
![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)
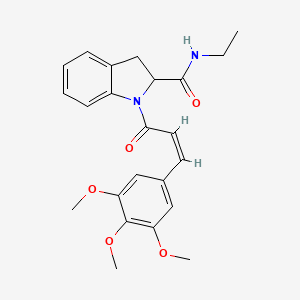

![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)